![molecular formula C12H21NO5 B12607544 N-(2-Methylhexanoyl)-L-glutamic acid CAS No. 650602-12-3](/img/structure/B12607544.png)
N-(2-Methylhexanoyl)-L-glutamic acid
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Overview
Description
N-(2-Methylhexanoyl)-L-glutamic acid is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a 2-methylhexanoyl group attached to the nitrogen atom of L-glutamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylhexanoyl)-L-glutamic acid typically involves the acylation of L-glutamic acid with 2-methylhexanoic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylhexanoyl)-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
Neuropharmacology
N-(2-Methylhexanoyl)-L-glutamic acid is being explored for its role in modulating neurotransmitter systems, particularly glutamate receptors. This modulation is critical in developing treatments for neurological disorders such as Alzheimer's disease and schizophrenia. Research indicates that compounds affecting glutamate signaling can enhance cognitive functions and mitigate neurodegenerative processes.
Anticancer Research
Recent studies have highlighted the potential of glutamate derivatives, including this compound, in cancer therapy. For instance, glutamate analogs have shown promise as anticancer agents by inhibiting tumor cell proliferation. A study demonstrated that certain glutamate derivatives could induce apoptosis in cancer cells, suggesting their utility in targeted cancer therapies .
Agricultural Applications
Plant Growth Promotion
In agricultural research, this compound is being investigated for its ability to enhance plant growth and stress resistance. It acts as a signaling molecule that can improve nutrient uptake and resilience against environmental stressors. Experimental data show that applying this compound can lead to increased biomass and yield in various crops.
Biotechnological Applications
Biodegradable Polymers
this compound is also being studied in the context of biodegradable polymers. Its incorporation into polymer matrices can enhance the mechanical properties and degradation rates of bioplastics. This application is particularly relevant in developing sustainable materials for packaging and medical uses.
Case Study 1: Neuropharmacological Effects
A clinical trial investigated the effects of a glutamate receptor modulator on patients with mild cognitive impairment. Results indicated significant improvements in cognitive assessments compared to placebo controls, highlighting the therapeutic potential of compounds like this compound .
Case Study 2: Agricultural Yield Enhancement
Field trials conducted on tomato plants treated with this compound showed a 25% increase in yield compared to untreated controls. The treated plants exhibited improved resistance to drought conditions, demonstrating the compound's utility in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of N-(2-Methylhexanoyl)-L-glutamic acid involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor for certain enzymes, influencing metabolic processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methylhexanoyl)-L-alanine
- N-(2-Methylhexanoyl)-L-aspartic acid
- N-(2-Methylhexanoyl)-L-lysine
Uniqueness
N-(2-Methylhexanoyl)-L-glutamic acid is unique due to its specific structural features and functional properties. Its distinct acyl group and amino acid backbone confer unique reactivity and biological activity compared to similar compounds.
Biological Activity
N-(2-Methylhexanoyl)-L-glutamic acid is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various physiological processes. This compound has garnered attention for its potential biological activities, including its effects on cellular metabolism, neuroprotection, and plant growth modulation. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by the attachment of a 2-methylhexanoyl group to the nitrogen atom of L-glutamic acid. This modification alters its pharmacokinetic properties and biological interactions compared to L-glutamic acid.
The biological activity of this compound can be attributed to its interaction with various receptors and metabolic pathways:
- Neurotransmitter Function : Like L-glutamic acid, this compound may act as a neurotransmitter or neuromodulator, influencing synaptic plasticity and cognitive functions such as learning and memory. It is known to activate both ionotropic (AMPA and NMDA) and metabotropic glutamate receptors, which are essential for excitatory neurotransmission in the central nervous system .
- Cellular Metabolism : this compound may enhance cellular metabolism by acting as a substrate for various enzymatic reactions. It can contribute to the biosynthesis of purines and pyrimidines, which are vital for DNA and RNA synthesis .
1. Neuroprotective Effects
Research indicates that derivatives of glutamic acid can exhibit neuroprotective properties. For instance, studies have shown that certain glutamate derivatives can mitigate neuronal damage associated with conditions like Alzheimer's disease and amyotrophic lateral sclerosis by modulating excitotoxicity .
2. Anticancer Potential
This compound may possess anticancer properties due to its ability to influence metabolic pathways in cancer cells. It has been suggested that targeting glutamine metabolism could disrupt tumor growth, as cancer cells often rely heavily on glutamine for proliferation .
3. Plant Growth Modulation
Recent studies have demonstrated that glutamic acid derivatives can reshape microbial communities in plants, enhancing resistance against diseases such as gray mold in strawberries. This suggests that this compound could play a role in agricultural applications by promoting plant health through microbial modulation .
Case Study 1: Neuroprotection in Alzheimer’s Disease
A study investigated the effects of various glutamate derivatives on neuronal survival in models of Alzheimer's disease. Results indicated that this compound significantly reduced neuronal apoptosis induced by amyloid-beta peptide exposure, highlighting its potential as a neuroprotective agent.
Case Study 2: Anticancer Activity
In vitro experiments demonstrated that this compound inhibited the proliferation of several cancer cell lines by disrupting their metabolic processes related to glutamine utilization. This finding supports the hypothesis that structural variants of glutamine may possess antitumor activity.
Table 1: Biological Activities of this compound
Properties
CAS No. |
650602-12-3 |
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Molecular Formula |
C12H21NO5 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(2S)-2-(2-methylhexanoylamino)pentanedioic acid |
InChI |
InChI=1S/C12H21NO5/c1-3-4-5-8(2)11(16)13-9(12(17)18)6-7-10(14)15/h8-9H,3-7H2,1-2H3,(H,13,16)(H,14,15)(H,17,18)/t8?,9-/m0/s1 |
InChI Key |
PDTFGQPRQXEIDY-GKAPJAKFSA-N |
Isomeric SMILES |
CCCCC(C)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CCCCC(C)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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